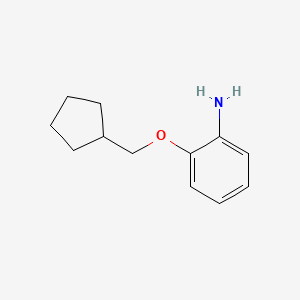

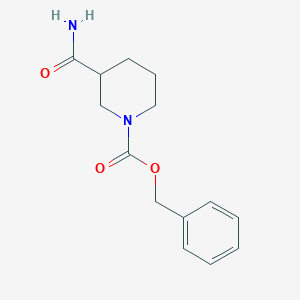

2-(Cyclopentylmethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclopentylmethoxy)aniline is a chemical compound that can be associated with various research areas, including the synthesis of polyheterocyclic skeletons, polycyclic aromatic hydrocarbons, and functionalized polyanilines. Although the provided papers do not directly discuss 2-(Cyclopentylmethoxy)aniline, they do provide insights into related compounds and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of related compounds involves environmentally friendly, metal-free methods that utilize natural sources like visible light and air, as seen in the diastereoselective synthesis of cyclobuta/penta[b]indoles from aniline-tethered alkylidenecyclopropanes with alkynes . Another approach includes the one-pot synthesis of dihalogenated ring-fused benzimidazolequinones from 3,6-dimethoxy-2-(cycloamino)anilines using hydrogen peroxide and hydrohalic acid . Additionally, cyclopenta-fused polycyclic aromatic hydrocarbons are synthesized from 2-aryl-substituted anilines under mild conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For instance, the crystal structure of 2-(diphenylphosphinylmethoxy)aniline was determined using X-ray diffraction, revealing monoclinic crystals with specific unit cell parameters and hydrogen bonding between molecules .

Chemical Reactions Analysis

Chemical reactions involving similar aniline derivatives have been explored. The halocyclization of 2-(2-cycloalkenyl)anilines with iodine in the presence of NaHCO3 leads to the formation of 3-iodocyclopenta[b]indoles . This indicates that 2-(Cyclopentylmethoxy)aniline could potentially undergo similar halocyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(Cyclopentylmethoxy)aniline have been studied. For example, the synthesis parameters and physicochemical properties of poly(2-(cyclopent-2-enyl)aniline) were optimized, and its solubility, thermal stability, and electrical conductivity were investigated . These findings suggest that 2-(Cyclopentylmethoxy)aniline may exhibit unique properties that could be relevant for electronic applications.

properties

IUPAC Name |

2-(cyclopentylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSAVLKFSOXOTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599564 |

Source

|

| Record name | 2-(Cyclopentylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

640767-46-0 |

Source

|

| Record name | 2-(Cyclopentylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)